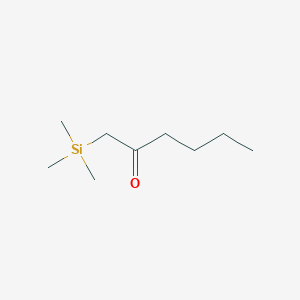
1-(Trimethylsilyl)hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)hexan-2-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a hexan-2-one backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-(Trimethylsilyl)hexan-2-one typically involves the reaction of hexan-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Hexan-2-one+Trimethylsilyl chlorideBasethis compound+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(Trimethylsilyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives.
Applications De Recherche Scientifique
1-(Trimethylsilyl)hexan-2-one has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and as a protecting group for alcohols and amines.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials science research.
Mécanisme D'action
The mechanism of action of 1-(Trimethylsilyl)hexan-2-one involves the trimethylsilyl group, which imparts unique reactivity to the molecule. The trimethylsilyl group can stabilize reaction intermediates, making the compound useful in various synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Trimethylsilyl)hexan-2-one can be compared with other similar compounds such as:
Hexan-2-one: Lacks the trimethylsilyl group, making it less reactive in certain synthetic applications.
Trimethylsilyl chloride: Used as a reagent to introduce the trimethylsilyl group into other molecules.
1-(Trimethylsilyl)hexan-2-ol: A related compound where the ketone group is reduced to an alcohol.
The uniqueness of this compound lies in its ability to act as both a reactive intermediate and a protecting group, making it versatile in various chemical syntheses.
Propriétés
Numéro CAS |
83168-88-1 |
|---|---|
Formule moléculaire |
C9H20OSi |
Poids moléculaire |
172.34 g/mol |
Nom IUPAC |
1-trimethylsilylhexan-2-one |
InChI |
InChI=1S/C9H20OSi/c1-5-6-7-9(10)8-11(2,3)4/h5-8H2,1-4H3 |
Clé InChI |
HVZGTULHNRRXGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


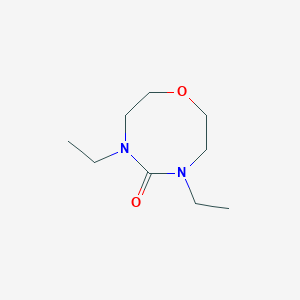
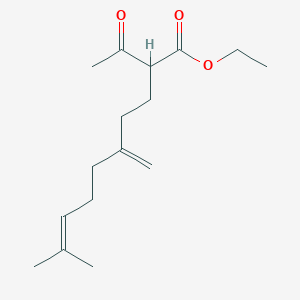
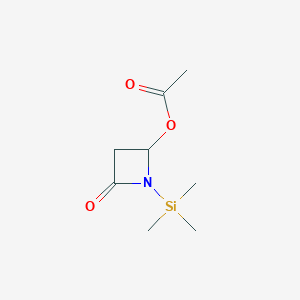
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
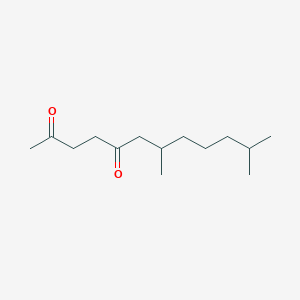
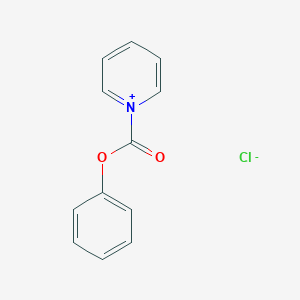
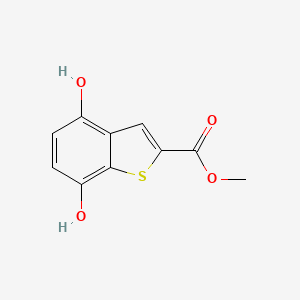
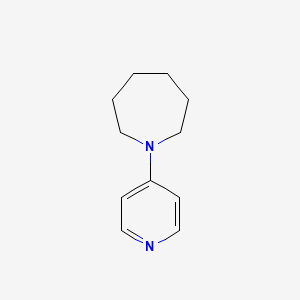
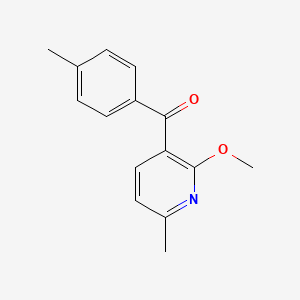
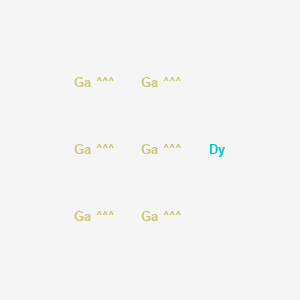

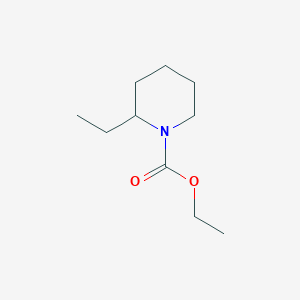

![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
